3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid
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Overview
Description
3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid is a unique organic compound characterized by its bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the prop-2-ynoic acid moiety. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace the halogen atoms.
Addition: The compound can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of dihalo or haloalkane derivatives.
Scientific Research Applications
3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The prop-2-ynoic acid moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid can be compared with other similar compounds, such as:
3-(Bicyclo[2.2.1]heptan-2-yl)prop-2-enoic acid: This compound has a similar bicyclic structure but differs in the presence of a double bond instead of a triple bond.
Bicyclo[2.2.1]heptan-2-ol: This compound features a hydroxyl group instead of the prop-2-ynoic acid moiety, leading to different reactivity and applications.
Bicyclo[2.2.1]heptane derivatives: Various derivatives of bicyclo[2.2.1]heptane exist, each with unique functional groups that confer different chemical and biological properties.
Properties
Molecular Formula |
C10H12O2 |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-2,5-6H2,(H,11,12) |
InChI Key |
GINJESWXXYDOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C#CC(=O)O |
Origin of Product |
United States |
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